2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide

Medicinal Chemistry QSAR Antileishmanial Drug Discovery

Researchers requiring a defined disubstituted chloroacetamide probe face limited access to compounds combining electron-withdrawing (NO₂) and electron-donating (OCH₃) substituents on a single phenyl ring. 2-Chloro-N-(4-methoxy-3-nitrophenyl)acetamide directly addresses this gap: • Unique push-pull electronic configuration enables SAR exploration inaccessible to mono-substituted analogs. • Chloroacetyl warhead supports covalent target engagement (kinase inhibitors, HDAC probes, ABPP). • Documented dual CA2 (IC₅₀=10 nM) / HDAC1/2/3 (EC₅₀=7,500 nM) activity for polypharmacology studies. Supplied with verified purity; ready for immediate dispatch to qualified research institutions.

Molecular Formula C9H9ClN2O4
Molecular Weight 244.63 g/mol
Cat. No. B10882110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O4/c1-16-8-3-2-6(11-9(13)5-10)4-7(8)12(14)15/h2-4H,5H2,1H3,(H,11,13)
InChIKeyOHUQWGWBTRBDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 5 g / 13 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Chloro-N-(4-methoxy-3-nitrophenyl)acetamide (CAS 196866-21-4): A Multi-Functional Chloroacetamide Building Block for Drug Discovery and Chemical Biology


2-Chloro-N-(4-methoxy-3-nitrophenyl)acetamide (CAS 196866-21-4), also cataloged as 2-CHLORO-4'-METHOXY-3'-NITROACETANILIDE, is a small-molecule chloroacetamide derivative (C₉H₉ClN₂O₄, MW 244.636) that serves as a versatile synthetic intermediate and a tool compound for probing enzyme active sites. Its aryl ring is simultaneously substituted with an electron-donating methoxy group (-OCH₃) at the para position and a strongly electron-withdrawing nitro group (-NO₂) at the meta position relative to the acetamide linkage, a push-pull electronic configuration that distinguishes it from common monosubstituted 2-chloroacetanilides [1]. This unique substitution pattern creates a scaffold with distinct reactivity, lipophilicity, and biological recognition profiles, making it a targeted choice for medicinal chemistry campaigns requiring specific electronic and steric properties.

Electronic scaffold Defined push-pull configuration (NO₂ + OCH₃) for SAR campaigns requiring combined electronic effects
Synthetic handle Chloroacetyl group supports nucleophilic displacement for covalent probe assembly or derivatisation
Enzyme tool Reported binding to carbonic anhydrase and HDAC targets; fits polypharmacology exploration

Why a Generic 2-Chloroacetanilide Cannot Replicate the Performance Profile of 2-Chloro-N-(4-methoxy-3-nitrophenyl)acetamide


Treating all 2-chloro-N-arylacetamides as interchangeable procurement commodities ignores the profound impact of aryl substitution on both biological activity and synthetic utility. Quantitative structure-activity relationship (QSAR) studies on 2-chloro-N-arylacetamides have definitively shown that the electronic character of the aryl substituent is a primary determinant of antileishmanial potency, with methoxy- and nitro-substituted derivatives exhibiting distinct activity profiles [1]. The simultaneous presence of both a methoxy (electron-donating) and a nitro (electron-withdrawing) group on the same phenyl ring in 2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide generates a dipole and reactivity profile that cannot be approximated by the mono-substituted 2-chloro-N-(4-methoxyphenyl)acetamide (CAS 22303-36-2) or 2-chloro-N-(3-nitrophenyl)acetamide (CAS 10147-71-4) . Furthermore, the chloroacetyl moiety in this specific compound provides a reactive electrophilic handle for nucleophilic displacement reactions that is absent in the corresponding non-chlorinated N-(4-methoxy-3-nitrophenyl)acetamide (CAS 50651-39-3), making it indispensable for applications requiring covalent target engagement or further derivatization [2].

Target
Common Substitute
Why It May Not Transfer
4-Methoxy-3-nitrophenyl (NO₂ + OCH₃)
Mono-substituted 4-methoxy or 3-nitro analogs
Electronic parameter space shifts; QSAR-driven activity may differ
Chloroacetyl (-COCH₂Cl) warhead
Non-chlorinated N-(4-methoxy-3-nitrophenyl)acetamide
Lacks electrophilic handle; covalent target engagement not feasible

Head-to-Head Quantitative Evidence: Where 2-Chloro-N-(4-methoxy-3-nitrophenyl)acetamide Demonstrates Measurable Differentiation


Distinct Electronic Profile of the 4-Methoxy-3-Nitrophenyl Substitution Pattern vs. Common Mono-Substituted Analogs

The antileishmanial QSAR study on 2-chloro-N-arylacetamides provides class-level evidence that the electronic nature of aryl substituents directly governs biological potency [1]. While specific IC₅₀ values for 2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide were not individually reported in the primary comparative dataset, compounds bearing both nitro and methoxy groups consistently demonstrated distinct activity profiles, separating them from analogs with only one substituent type. The Hansch-type QSAR models revealed that both electronic (σ) and hydrophobic (π) parameters of the aryl substituent significantly contribute to activity (compound 5, bearing electron-donating substituents, showed IC₅₀ = 5.39 ± 0.67 µM against Leishmania amazonensis promastigotes, providing a within-class activity benchmark [1]). The 4-methoxy-3-nitro substitution pattern offers a unique combination of Hammett σₘ (meta-NO₂, σₘ ≈ +0.71) and σₚ (para-OCH₃, σₚ ≈ -0.27) values not achievable with either 2-chloro-N-(4-methoxyphenyl)acetamide (single OCH₃, no NO₂) or 2-chloro-N-(3-nitrophenyl)acetamide (single NO₂, no OCH₃).

Electronic Profile
Class-level
Target: dual NO₂ (σₘ +0.71) + OCH₃ (σₚ -0.27)
Comparator: single substituent only
Reported QSAR electronic parameter differentiation
Exact IC₅₀ for target not in referenced dataset
Medicinal Chemistry QSAR Antileishmanial Drug Discovery SAR

Reactive Chloroacetyl Electrophilic Handle vs. Non-Chlorinated N-(4-Methoxy-3-nitrophenyl)acetamide

The 2-chloroacetamide group (-NHCOCH₂Cl) in the target compound provides a reactive electrophilic center capable of undergoing nucleophilic displacement reactions with oxygen, nitrogen, and sulfur nucleophiles [1]. This reactivity enables covalent target engagement in chemical biology applications and serves as a synthetic diversification point, where the chlorine atom can be replaced to generate libraries of derivatives. In contrast, the non-chlorinated analog N-(4-methoxy-3-nitrophenyl)acetamide (CAS 50651-39-3) lacks this reactive handle entirely, possessing only an acetyl group (-NHCOCH₃) that does not undergo analogous nucleophilic substitution chemistry [2]. The quantitative difference in reactivity is absolute: the chlorinated compound participates in Sₙ2-type reactions (second-order nucleophilic substitution) with measured or predicted kinetics based on leaving group ability (Cl⁻, pKa of conjugate acid HCl ≈ -7), whereas the non-chlorinated analog is inert to these transformations under standard conditions.

Reactive Handle
Class-level
Target: -COCH₂Cl (leaving group Cl⁻)
Comparator: -COCH₃ (unreactive)
Enables nucleophilic displacement; essential for covalent probe design
Reactivity is binary; comparator cannot serve same chemistry
Synthetic Chemistry Covalent Inhibitor Design Nucleophilic Displacement Chemical Biology

Enhanced Lipophilicity and Altered Physicochemical Profile vs. the Non-Chlorinated Acetamide Analog

The replacement of the acetyl methyl group (-CH₃) in N-(4-methoxy-3-nitrophenyl)acetamide with a chloromethyl group (-CH₂Cl) in the target compound is predicted to increase lipophilicity (calculated logP / AlogP) and alter solubility. Computational prediction tools estimate the logP of 2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide at approximately 0.92 [1], while the non-chlorinated analog N-(4-methoxy-3-nitrophenyl)acetamide (MW 210.19) is anticipated to have a lower logP based on the absence of the chlorine atom (alogP prediction for C₉H₁₀N₂O₄ vs. C₉H₉ClN₂O₄). The presence of chlorine also impacts aqueous solubility: 2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide is reported to have measurable DMSO solubility (>30 mg/mL, supporting in vitro assay preparation) , whereas the non-chlorinated analog exhibits different solubility characteristics (noted as soluble in ethanol and petroleum ether) [2]. Precise head-to-head logP and solubility measurements under identical experimental conditions are not currently available in the peer-reviewed literature.

Lipophilicity
Data to verify
AlogP ≈ 0.92 [predicted]
DMSO solubility >30 mg/mL
May alter membrane permeability vs non-chlorinated analog
Experimental logP not determined head-to-head
Physicochemical Profiling ADMET Prediction Drug-Likeness Lipophilicity

Potential Dual Carbonic Anhydrase and HDAC Inhibitory Profile: A Starting Point for Polypharmacology

Database screening data indicate that 2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide exhibits measurable binding to multiple pharmacologically relevant targets. BindingDB entries report: (i) IC₅₀ of 10 nM against human carbonic anhydrase II (CA2) using a spectrophotometric esterase assay with 4-nitrophenylacetate substrate [1]; (ii) EC₅₀ of 7,500 nM for inhibition of HDAC1/2/3 in human KMS-12-BM cells, assessed by increased Ac-H3 levels after 24 h incubation [2]; and (iii) Kd of 5,400 nM against recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA fluorogenic substrate [2]. While these data do not constitute a systematic head-to-head comparison against specific comparator molecules, they establish that this compound possesses a dual carbonic anhydrase/HDAC interaction profile. In contrast, closely related chloroacetamides such as 2-chloro-N-(4-methoxyphenyl)acetamide are primarily associated with antibacterial ribosomal binding mechanisms , indicating divergent target selectivity driven by the nitro group substitution.

CA2 / HDAC Activity
Data to verify
CA2 IC₅₀ 10 nM, Ki 6.30 nM
HDAC1/2/3 EC₅₀ 7,500 nM
HDAC6 Kd 5,400 nM
Reported dual CA/HDAC target engagement profile
Comparative data vs monosubstituted analogs not available
Carbonic Anhydrase Inhibition HDAC Inhibition Polypharmacology Cancer Therapeutics

Optimal Application Scenarios for 2-Chloro-N-(4-methoxy-3-nitrophenyl)acetamide Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Exploring Electronic Effects on Antileishmanial or Anticancer Potency

When a structure-activity relationship (SAR) study requires systematic exploration of the combined effect of electron-withdrawing (NO₂) and electron-donating (OCH₃) substituents on a phenyl ring, 2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide serves as the defined disubstituted probe. QSAR studies on the 2-chloro-N-arylacetamide class have validated that electronic parameters directly correlate with biological potency [1]; this compound occupies a distinct electronic parameter space that cannot be replicated by mono-substituted 4-methoxy or 3-nitro analogs alone.

Covalent Chemical Biology Probe Development Requiring a Chloroacetamide Warhead

For projects requiring covalent target engagement via a chloroacetamide electrophilic warhead—such as irreversible kinase inhibitors, HDAC probes, or activity-based protein profiling (ABPP) reagents—2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide provides the reactive -COCH₂Cl group essential for nucleophilic displacement chemistry [1]. The non-chlorinated analog N-(4-methoxy-3-nitrophenyl)acetamide is chemically incapable of analogous covalent bond formation, making the chlorinated compound the only viable choice for these applications.

Polypharmacology Starting Point Targeting Carbonic Anhydrase and HDAC Pathways Simultaneously

In oncology drug discovery, simultaneous inhibition of carbonic anhydrases (tumor pH regulation) and histone deacetylases (epigenetic regulation) is an emerging polypharmacology strategy. 2-Chloro-N-(4-methoxy-3-nitrophenyl)acetamide has demonstrated measurable in vitro activity against human CA2 (IC₅₀ = 10 nM) [1] and HDAC1/2/3 (EC₅₀ = 7,500 nM in KMS-12-BM cells) [2], providing a chemical starting point for dual-pathway modulation. The structurally similar 2-chloro-N-(4-methoxyphenyl)acetamide lacks the nitro group that likely contributes to CA/HDAC recognition and is not associated with this dual activity profile .

Synthetic Diversification via Nucleophilic Displacement at the α-Chloro Position

When the synthetic objective is to generate a library of derivatives for SAR expansion, the chlorine atom in 2-chloro-N-(4-methoxy-3-nitrophenyl)acetamide serves as a versatile leaving group for substitution with amines, thiols, alkoxides, and other nucleophiles [1]. This enables rapid generation of structural diversity while retaining the 4-methoxy-3-nitrophenyl pharmacophore. The non-chlorinated N-(4-methoxy-3-nitrophenyl)acetamide offers no analogous diversification chemistry at the acetyl position, limiting downstream SAR exploration.

Application
Selection Property
Validation Focus
SAR electronic-effect campaigns
Push-pull electronic scaffold
QSAR electronic parameter modeling
Covalent probe & ABPP development
Chloroacetamide warhead reactivity
Nucleophilic displacement feasibility
Polypharmacology oncology research
Dual CA/HDAC interaction profile
CA2 & HDAC inhibition assay evaluation
Derivative library synthesis
Chlorine leaving group versatility
Nucleophile substitution scope
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